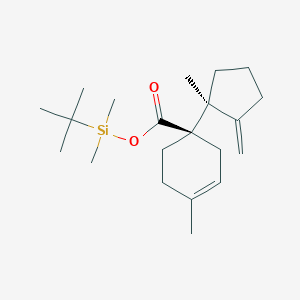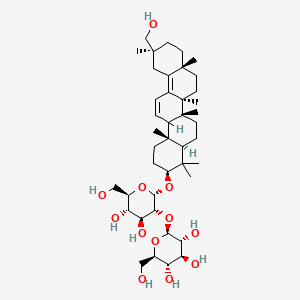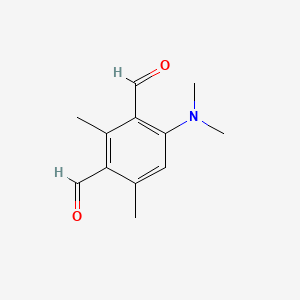
4-(Dimethylamino)-2,6-dimethylisophthalaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-2,6-dimethylisophthalaldehyde is an organic compound characterized by the presence of a dimethylamino group and two aldehyde groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-2,6-dimethylisophthalaldehyde typically involves the reaction of 2,6-dimethylisophthalaldehyde with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the dimethylamino group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethylamino)-2,6-dimethylisophthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: 4-(Dimethylamino)-2,6-dimethylisophthalic acid.
Reduction: 4-(Dimethylamino)-2,6-dimethylisophthal alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Dimethylamino)-2,6-dimethylisophthalaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2,6-dimethylisophthalaldehyde involves its interaction with various molecular targets. The dimethylamino group can act as a nucleophile, participating in reactions with electrophiles. The aldehyde groups can form Schiff bases with amines, leading to the formation of imines. These interactions are crucial for its reactivity and applications in synthesis and material science.
Comparison with Similar Compounds
4-(Dimethylamino)pyridine: A derivative of pyridine with similar nucleophilic properties.
4-(Dimethylamino)benzoic acid: Contains a dimethylamino group and a carboxylic acid group, used in various chemical reactions.
4-(Dimethylamino)cinnamaldehyde: Similar structure with an aldehyde group and a dimethylamino group, used in biochemical assays.
Uniqueness: 4-(Dimethylamino)-2,6-dimethylisophthalaldehyde is unique due to the presence of two aldehyde groups and a dimethylamino group on the same benzene ring. This combination of functional groups provides it with distinct reactivity and versatility in chemical synthesis, making it valuable for various applications in research and industry.
Properties
CAS No. |
4980-20-5 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-(dimethylamino)-2,6-dimethylbenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-8-5-12(13(3)4)11(7-15)9(2)10(8)6-14/h5-7H,1-4H3 |
InChI Key |
HTBDTXOCVULGDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C=O)C)C=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




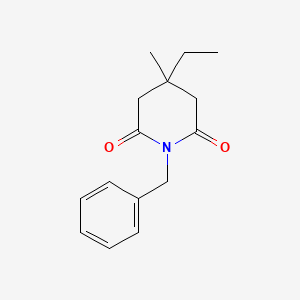


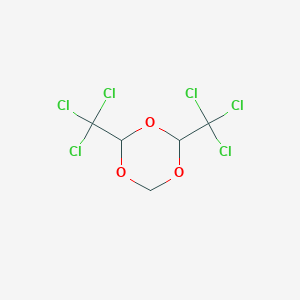
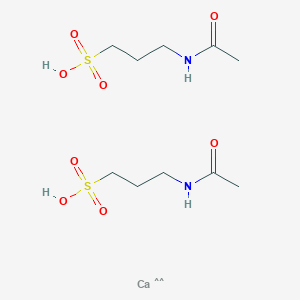
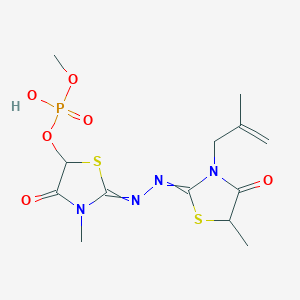
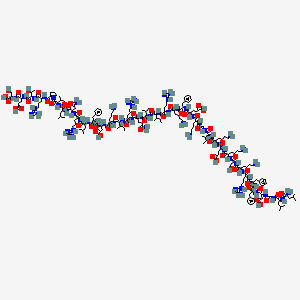

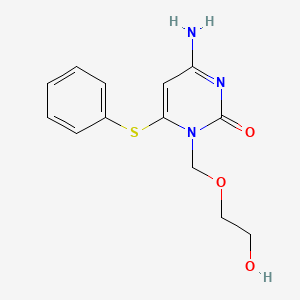
![(S)-2-(Fmoc-amino)-3-[4-[(S)-2,6-dioxohexahydropyrimidine-4-carboxamido]phenyl]propanoic Acid](/img/structure/B15197024.png)
